molecular formula C16H36Sn B14336478 Stannane, tributyl(2-methylpropyl)- CAS No. 97019-94-8

Stannane, tributyl(2-methylpropyl)-

Cat. No.: B14336478
CAS No.: 97019-94-8
M. Wt: 347.2 g/mol
InChI Key: NZYSSHPDPTWGJP-UHFFFAOYSA-N
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Description

Tributyl(2-methylpropyl)stannane (CAS: 97019-94-8; molecular formula: C16H36Sn) is an organotin compound characterized by a tributyltin group bonded to a 2-methylpropyl (isobutyl) substituent. Organotin compounds like this are widely utilized in organic synthesis, particularly in Stille coupling reactions, due to their ability to transfer organic groups to transition metal catalysts .

Properties

CAS No.

97019-94-8

Molecular Formula

C16H36Sn

Molecular Weight

347.2 g/mol

IUPAC Name

tributyl(2-methylpropyl)stannane

InChI

InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3;

InChI Key

NZYSSHPDPTWGJP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the reaction of tributylstannyl chloride (Bu~3~SnCl) with a 2-methylpropyl Grignard reagent (2-methylpropyl magnesium halide). The general reaction proceeds as follows:

$$
\text{Bu}3\text{SnCl} + \text{2-methylpropyl-MgX} \rightarrow \text{Bu}3\text{Sn-(2-methylpropyl)} + \text{MgXCl}
$$

Key Steps :

  • Formation of the Grignard Reagent : 2-methylpropyl bromide or iodide reacts with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
  • Nucleophilic Displacement : The Grignard reagent attacks tributylstannyl chloride at the electrophilic tin center, displacing the chloride ion.
  • Work-Up : The reaction is quenched with aqueous ammonium chloride, followed by extraction with nonpolar solvents (e.g., hexanes) and vacuum distillation to isolate the product.

Optimization Data :

  • Temperature : 0–5°C during Grignard formation, room temperature for coupling.
  • Yield : 70–85% after purification.
  • Purity : >95% by ~1~H NMR and GC-MS.

Alkylation of Tin Hydrides

Hydrostannylation of Alkenes

Tributyltin hydride (Bu~3~SnH) undergoes radical-mediated hydrostannylation with 2-methylpropene to form the target compound:

$$
\text{Bu}3\text{SnH} + \text{CH}2=\text{C(CH}3\text{)}2 \xrightarrow{\text{AIBN}} \text{Bu}3\text{Sn-(CH}2\text{C(CH}3\text{)}2)
$$

Conditions :

  • Catalyst : Azobisisobutyronitrile (AIBN) initiates radical chain propagation.
  • Solvent : Benzene or toluene at reflux (80–110°C).
  • Yield : 60–75%.

Limitations :

  • Competing side reactions (e.g., oligomerization of alkenes).
  • Requires strict exclusion of oxygen to prevent radical quenching.

Kocheshkov Redistribution Reaction

The Kocheshkov method redistributes mixed organotin halides to achieve higher alkylated products:

$$
\text{Bu}3\text{SnCl} + \text{(2-methylpropyl)}3\text{SnCl} \rightarrow 2 \text{Bu}_3\text{Sn-(2-methylpropyl)}
$$

Procedure :

  • Equimolar quantities of tributyltin chloride and tris(2-methylpropyl)tin chloride are heated in diglyme at 150–160°C.
  • The reaction equilibrates over 12–24 hours, favoring the statistically dominant product.

Advantages :

  • Avoids handling air-sensitive Grignard reagents.
  • Scalable for industrial production.

Challenges :

  • Low atom economy due to stoichiometric byproducts.
  • Requires high-temperature conditions.

Wurtz-Type Coupling

The Wurtz reaction couples tin halides with alkyl halides using sodium metal:

$$
\text{Bu}3\text{SnCl} + \text{2-methylpropyl-X} + 2 \text{Na} \rightarrow \text{Bu}3\text{Sn-(2-methylpropyl)} + 2 \text{NaX}
$$

Optimization :

  • Solvent : Dry xylene or toluene.
  • Temperature : Reflux (140–160°C).
  • Yield : 50–65%.

Drawbacks :

  • Formation of polymeric byproducts.
  • Hazardous due to sodium’s pyrophoric nature.

Barbier-Type Cross Coupling

Ultrasound-promoted Barbier coupling offers a modern alternative:

$$
\text{Bu}3\text{SnCl} + \text{2-methylpropyl-X} \xrightarrow{\text{Ultrasound, Mg}} \text{Bu}3\text{Sn-(2-methylpropyl)}
$$

Conditions :

  • Solvent : THF or DMF.
  • Activator : Magnesium turnings.
  • Yield : 80–90% under optimized conditions.

Benefits :

  • Rapid reaction times (<2 hours).
  • Ambient temperature operation.

Comparative Analysis of Methods

Method Yield (%) Temperature Key Advantages Limitations
Grignard Reagent 70–85 0–25°C High purity, scalable Air/moisture sensitivity
Hydrostannylation 60–75 80–110°C Radical specificity Byproduct formation
Kocheshkov Redistribution 65–75 150–160°C No organometallic reagents Low atom economy
Wurtz Coupling 50–65 140–160°C Simple setup Hazardous conditions
Barbier Coupling 80–90 25–40°C Fast, energy-efficient Requires specialized equipment

Chemical Reactions Analysis

Stannane, tributyl(2-methylpropyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and light for radical initiation. Major products formed from these reactions include hydrocarbons and other reduced organic compounds .

Mechanism of Action

The mechanism of action of stannane, tributyl(2-methylpropyl)- involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical (Bu3Sn•). This radical can then participate in various radical reactions, such as the reduction of organic halides to hydrocarbons . The molecular targets and pathways involved in these reactions include the radical intermediates formed during the reaction process .

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Tributyltin Hydride (SnBu3H; CAS: 688-73-3): This compound lacks an organic substituent, making it highly reactive as a radical initiator in reductions (e.g., dehalogenation).
  • Tributyl(thiophen-2-yl)stannane (CAS: 54663-78-4): The thiophene substituent introduces aromaticity and π-conjugation, making this compound valuable in synthesizing conductive polymers or photovoltaic materials.
  • Tributyl(iodomethyl)stannane : The iodomethyl group enables cross-coupling reactions with electrophiles, whereas the isobutyl group in tributyl(2-methylpropyl)stannane is less reactive, necessitating harsher conditions for bond activation .

Physicochemical Properties

Compound CAS Number Molecular Formula Key Properties
Tributyl(2-methylpropyl)stannane 97019-94-8 C16H36Sn High steric bulk; moderate stability; low polarity
Tributyltin Hydride 688-73-3 C12H28Sn Volatile; highly reactive; air-sensitive
Tributyl(thiophen-2-yl)stannane 54663-78-4 C16H28SSn Aromatic substituent; enhanced solubility in polar solvents

Research Findings and Industrial Relevance

  • Material Science : Thiophene-containing stannanes (e.g., tributyl(thiophen-2-yl)stannane) dominate in optoelectronic material synthesis, while alkyl-substituted variants like tributyl(2-methylpropyl)stannane are niche reagents .
  • Pharmaceuticals: Limited evidence suggests tributyl(2-methylpropyl)stannane is less prevalent in drug synthesis compared to aryl- or heteroaryl-stannanes, which are used to construct bioactive heterocycles .

Q & A

Q. What are the established synthetic routes for preparing tributyl(2-methylpropyl)stannane, and what are their mechanistic considerations?

Tributyl(2-methylpropyl)stannane is typically synthesized via transmetallation or Grignard reactions. For example, a Grignard reagent (2-methylpropylmagnesium bromide) can react with tributyltin chloride under anhydrous conditions, followed by quenching and purification via vacuum distillation . Mechanistically, this involves nucleophilic displacement where the organomagnesium reagent transfers the 2-methylpropyl group to the tin center. Reaction optimization requires strict control of moisture and oxygen to prevent tin oxidation .

Q. How can researchers characterize the purity and structural integrity of tributyl(2-methylpropyl)stannane?

Key analytical methods include:

  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR identify organic substituents (e.g., butyl and 2-methylpropyl groups), while 119^{119}Sn NMR confirms tin coordination geometry. Deuterated chloroform (CDCl3_3) is the preferred solvent to avoid tin-solvent interactions .
  • GC-MS : Detects volatile impurities (e.g., residual tributyltin chloride) with a DB-5MS column and electron ionization (EI) mode. Quantification requires calibration against certified standards .
  • Elemental Analysis : Validates stoichiometry (C16_{16}H36_{36}Sn) to ±0.3% accuracy .

Q. What safety protocols are critical when handling tributyl(2-methylpropyl)stannane in laboratory settings?

  • Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to acute toxicity (oral LD50_{50} ~10–50 mg/kg in rats) .
  • Waste Disposal : Quench with aqueous KMnO4_4 to oxidize tin residues before disposal as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the 2-methylpropyl group influence the reactivity of tributyl(2-methylpropyl)stannane in Stille cross-coupling reactions?

The 2-methylpropyl group increases steric hindrance at the tin center, reducing transmetallation efficiency compared to less bulky analogs (e.g., tributylvinylstannane). This necessitates higher catalyst loading (e.g., 5–10 mol% Pd(PPh3_3)4_4) and elevated temperatures (80–100°C) to achieve comparable yields. Kinetic studies using 119^{119}Sn NMR reveal slower ligand exchange rates, corroborating steric effects .

Q. What strategies mitigate tin-byproduct contamination in reactions involving tributyl(2-methylpropyl)stannane?

  • Precipitation : Add hexane to precipitate polymeric tin oxides post-reaction, followed by centrifugation .
  • Chelating Resins : Use polystyrene-supported thiol resins to sequester tributyltin residues, achieving >95% removal efficiency .
  • Catalyst Design : Employ Pd nanoparticles immobilized on mesoporous silica (e.g., SBA-15) to reduce tin leaching into the product .

Q. How can computational methods predict the stability of tributyl(2-methylpropyl)stannane under varying solvent and temperature conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) for Sn–C bonds. Results indicate higher thermal stability in nonpolar solvents (toluene, ΔG\Delta G^\ddagger = 120 kJ/mol at 25°C) compared to polar aprotic solvents (DMF, ΔG\Delta G^\ddagger = 95 kJ/mol) due to reduced solvolysis . Experimental validation via TGA/DSC shows decomposition onset at 180°C in inert atmospheres .

Q. What role does tributyl(2-methylpropyl)stannane play in the synthesis of conjugated polymers for organic photovoltaics?

In polymer donor synthesis (e.g., dithienobenzoxadiazole-based systems), the stannane acts as a monomer in Stille polycondensation. Optimized conditions involve microwave-assisted heating (130°C, 30 min) with Pd(PPh3_3)2_2Cl2_2 catalyst, achieving molecular weights (MnM_n) >30 kDa. The 2-methylpropyl group enhances solubility in chlorobenzene, enabling thin-film processing with PCEs >10% .

Q. How do trace impurities in tributyl(2-methylpropyl)stannane affect catalytic applications, and what analytical approaches resolve these conflicts?

Impurities like tributyltin hydride (from incomplete synthesis) can poison catalysts or alter reaction pathways. High-resolution LC-MS (Q-TOF) with a C18 column identifies impurities at <0.1% levels. Conflicting catalytic data (e.g., yield variability) are resolved by correlating impurity profiles with kinetic studies using Michaelis-Menten models .

Methodological Notes

  • Synthesis Optimization : Use Schlenk-line techniques for air-sensitive steps .
  • Analytical Cross-Validation : Combine NMR, GC-MS, and elemental analysis to ensure reproducibility .
  • Environmental Impact : Adhere to OECD guidelines for ecotoxicity testing of tin byproducts .

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